molecular formula C19H10Br4O5S B1204164 3,4,5,6-Tetrabromophenolsulfonephthalein CAS No. 77172-72-6

3,4,5,6-Tetrabromophenolsulfonephthalein

Cat. No. B1204164
CAS RN: 77172-72-6
M. Wt: 670 g/mol
InChI Key: FUQZKEYZOQPRRU-UHFFFAOYSA-N
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Description

The compound "3,4,5,6-Tetrabromophenolsulfonephthalein" is closely related to phenolsulfonphthalein (Phenol Red), which is a pH indicator dye commonly added to cell culture media. Although not directly mentioned, studies on similar compounds provide insights into the chemical behavior and applications of such substances in various fields, including their roles as indicators, in medical diagnostics, and potentially in material sciences due to their unique photophysical properties and reactivities (Bindal & Katzenellenbogen, 1988).

Synthesis Analysis

The synthesis of closely related compounds involves multi-step procedures that can include novel preparation methods from basic precursors. For example, the synthesis of "14C‐labeled‐tetrabromophthalic anhydride and tetrabromobisphenol‐A" involved a novel preparation of phthalic acid from benzene, showcasing the complex methodologies required to introduce bromine and other substituents into phthalic derivatives (Susàn, Ebert, & Duncan, 1979).

Molecular Structure Analysis

Molecular structure analyses of related compounds reveal their complex architectures and the effects of substituents on their properties. X-ray crystallography and other spectroscopic methods are often employed to elucidate the structures of such compounds, providing insights into their chemical behavior and potential applications. The structure of phenolsulfonphthalein, for example, was determined to be a-(4-hydroxonio-2,5-cyclohexadiene-l-ylidene)-a-(4-hydroxyphenyl)-2-toluenesulfonate, highlighting the intricate nature of these molecules (Yamaguchi, Tamura, & Maeda, 1997).

Chemical Reactions and Properties

The chemical reactions and properties of phenolsulfonphthalein derivatives can be quite diverse, influenced by their functional groups and molecular structure. These compounds participate in various reactions, including oxidation and coordination with metal ions, demonstrating their potential utility in chemical synthesis, environmental applications, and as functional materials. For instance, the oxidation of dibromothymolsulfonphthalein by potassium permanganate was studied, revealing the kinetics and mechanism of its transformation into a derivative oxidation product (Ali et al., 2022).

Physical Properties Analysis

The physical properties, such as solubility, photostability, and thermal stability, of phenolsulfonphthalein derivatives are crucial for their practical applications. These properties are often tailored through molecular design and synthesis, aiming to enhance their performance in specific applications. Studies on related phthalocyanine derivatives indicate their excellent solubility and photophysical properties, making them suitable for use in photodynamic therapy and as photoactive materials (Erdoğmuş & Nyokong, 2009).

Chemical Properties Analysis

The chemical properties of phenolsulfonphthalein and its derivatives, such as reactivity towards various chemical agents, acid-base behavior, and interaction with biological molecules, are fundamental to their use in a wide range of applications. These properties are explored through detailed chemical studies, which help in understanding their mechanism of action, stability, and potential as functional materials or diagnostic agents. For example, the interaction of phenolsulfonphthalein derivatives with metal ions and their potential as electron acceptors has been investigated to understand their electrical conductivities and potential in creating conductive complexes (Yui et al., 1989).

Scientific Research Applications

  • Hematology and Histology

    • Summary of Application : 3,4,5,6-Tetrabromophenolsulfonephthalein is used as a dye in the fields of hematology and histology . These fields study the microscopic structure of tissues and the blood, respectively.
    • Methods of Application : While the exact procedures can vary depending on the specific experiment or test, the dye is generally used to stain cells or tissues to make certain structures more visible under a microscope .
    • Results or Outcomes : The use of this dye can help researchers and medical professionals better visualize and understand the structure and function of various cells and tissues .
  • Spectrophotometric Method for Total Protein Determination

    • Summary of Application : 3,4,5,6-Tetrabromophenolsulfonephthalein’s ethyl ester is used in the spectrophotometric method of total protein determination .
    • Methods of Application : In this method, the dye would be used to react with the proteins in a sample. The resulting color change can then be measured using a spectrophotometer, which provides a quantitative measure of the total protein in the sample .
    • Results or Outcomes : This method allows for the accurate quantification of total protein in a sample, which can be useful in a variety of research and clinical contexts .
  • Potentiometric Titration of Halogens

    • Summary of Application : Tetrabromophenol Blue (TBPB), which belongs to the group of sulfonephthalein acid-base indicators and is similar to 3,4,5,6-Tetrabromophenolsulfonephthalein, is used in the potentiometric titration of halogens .
    • Methods of Application : In this method, the indicator (TBPB) is added to a solution containing a halogen. The solution is then titrated with a known concentration of Hg2(NO3)2. The point at which the solution changes color indicates the end point of the titration .
    • Results or Outcomes : This method allows for the accurate determination of the concentration of halogens in a solution .
  • Diagnostic Assay Manufacturing

    • Summary of Application : 3,4,5,6-Tetrabromophenolsulfonephthalein is used in the manufacturing of diagnostic assays . These assays are tests that are designed to detect and measure specific substances or conditions in a sample.
    • Methods of Application : The dye is incorporated into the assay during the manufacturing process. It can be used to color-code different components of the assay or to produce a visible signal when the assay is positive .
    • Results or Outcomes : The use of this dye in diagnostic assays can improve their usability and accuracy .
  • Hematology

    • Summary of Application : 3,4,5,6-Tetrabromophenolsulfonephthalein is used as a stain in hematology, the study of blood .
    • Methods of Application : The dye is used to stain blood cells to make them more visible under a microscope .
    • Results or Outcomes : This allows for the detailed study of blood cells, which can aid in the diagnosis and treatment of various blood disorders .
  • Histology

    • Summary of Application : 3,4,5,6-Tetrabromophenolsulfonephthalein is also used as a stain in histology, the study of the microscopic structure of tissues .
    • Methods of Application : The dye is used to stain tissue samples to make them more visible under a microscope .
    • Results or Outcomes : This allows for the detailed study of tissues, which can aid in the diagnosis and treatment of various diseases .
  • Biochemical Research

    • Summary of Application : 3,4,5,6-Tetrabromophenolsulfonephthalein can be used in biochemical research as a pH indicator .
    • Methods of Application : The dye changes color depending on the pH of the solution it’s in, which can be used to measure the pH of biological samples .
    • Results or Outcomes : This allows researchers to monitor changes in pH, which can be critical in many biological processes .
  • Environmental Testing

    • Summary of Application : 3,4,5,6-Tetrabromophenolsulfonephthalein can be used in environmental testing to detect certain chemicals .
    • Methods of Application : The dye can react with certain chemicals to produce a color change, which can be used to detect the presence of these chemicals in environmental samples .
    • Results or Outcomes : This can help in monitoring pollution levels and assessing the health of the environment .
  • Food Industry

    • Summary of Application : 3,4,5,6-Tetrabromophenolsulfonephthalein can be used in the food industry to test for the presence of certain substances .
    • Methods of Application : The dye can react with certain substances to produce a color change, which can be used to detect the presence of these substances in food samples .
    • Results or Outcomes : This can help ensure food safety and quality .

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

While specific future directions for this compound are not mentioned in the search results, its use as a pH indicator and dye suggests potential applications in diagnostic assays and manufacturing .

properties

IUPAC Name

4-[4,5,6,7-tetrabromo-3-(4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Br4O5S/c20-14-13-18(17(23)16(22)15(14)21)29(26,27)28-19(13,9-1-5-11(24)6-2-9)10-3-7-12(25)8-4-10/h1-8,24-25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVZQGSXIKSAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)O2)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Br4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5,6-Tetrabromophenolsulfonephthalein

CAS RN

77172-72-6
Record name 3,4,5,6-Tetrabromophenolsulfonephthalein
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4,5,6-TETRABROMOPHENOLSULFONEPHTHALEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8HQX73VP5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MEJ Baker, R Narayanaswamy - Sensors and Actuators B: Chemical, 1995 - Elsevier
The factors which influence the pH response range of physically immobilised 3,4,5,6-tetrabromophenolsulfonephthalein (TBPSP) have been studied. The electronic properties of the …
Number of citations: 11 www.sciencedirect.com
GB Smejkal - SEIBUTSU BUTSURI KAGAKU, 2001 - jstage.jst.go.jp
Several dyes were evaluated for their potential use as indices of ionic boundaries and pH discontinuities during polyacrylamide gel electrophoresis (PAGE). Dye selection was based …
Number of citations: 4 www.jstage.jst.go.jp
R Casula, G Crisponi, F Cristiani, V Nurchi, M Casu… - Talanta, 1993 - Elsevier
The pK values of the second ionization of a set of substituted sulfonephthaleins are studied by spectrophotometry and 13 C NMR spectroscopy. A study of the correlation between …
Number of citations: 34 www.sciencedirect.com
PT Sotomayor, IM Raimundo Jr… - Sensors and Actuators B …, 1998 - Elsevier
Optodes based on bromothymol blue (BB) and bromocresol purple (BP) acid–base indicators were constructed. The dyes were chemically immobilised on the surface of a bifurcated …
Number of citations: 22 www.sciencedirect.com
C Rottman, G Grader, Y De Hazan… - Journal of the …, 1999 - ACS Publications
Organically and bio-organically doped sol−gel materials have attracted much attention due to their ability to reproduce solution molecular activities within the ceramic environment. We …
Number of citations: 210 pubs.acs.org
M Carter, J Faull, J Trimboli, M Pierce - ECS Transactions, 2008 - iopscience.iop.org
We report on development of ammonia monitoring technology for confine animal feeding operations (CAFOs). The atmosphere within a CAFO is typically hot with high humidity and …
Number of citations: 1 iopscience.iop.org
修志明, 黄梦媛, 胡冰, 雷莉妍, 王丽萍 - 吉林大学学报(理学版), 2013 - xuebao.jlu.edu.cn
: 以2-磺基苯甲酸环酐为原料, 溴代后与苯酚反应合成3, 4, 5, 6-四溴酚磺酞粗产品, 并用溶剂抽提和重结晶方法进行纯化. 结果表明, 所得产物的纯度为97.45%, 收率为36.5%. …
Number of citations: 3 xuebao.jlu.edu.cn

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